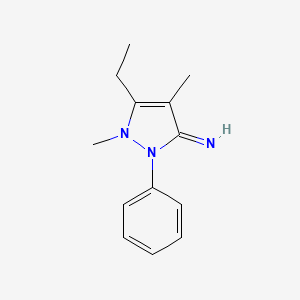
5-Ethyl-1,4-dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-1,4-dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,4-dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Ethyl-1,4-dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening purposes.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable for various applications.
Mécanisme D'action
The mechanism of action of 5-Ethyl-1,4-dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dimethyl-5-phenyl-1H-pyrazole
- 1,4-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
- 5-Ethyl-1,3-dimethyl-2-phenyl-1H-pyrazole
Uniqueness
Compared to similar compounds, 5-Ethyl-1,4-dimethyl-2-phenyl-1H-pyrazol-3(2H)-imine may exhibit unique properties due to its specific substitution pattern. These properties can include differences in reactivity, biological activity, and physical characteristics.
Propriétés
Formule moléculaire |
C13H17N3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
5-ethyl-1,4-dimethyl-2-phenylpyrazol-3-imine |
InChI |
InChI=1S/C13H17N3/c1-4-12-10(2)13(14)16(15(12)3)11-8-6-5-7-9-11/h5-9,14H,4H2,1-3H3 |
Clé InChI |
CYPGPTPNNJLASV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=N)N(N1C)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


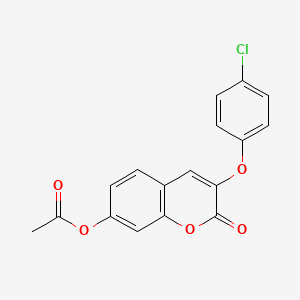
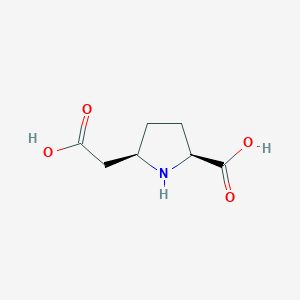

![1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12868187.png)

![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B12868217.png)
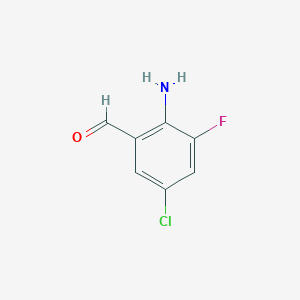

![2-[(2,5-Dichlorophenyl)thio]acetyl chloride](/img/structure/B12868231.png)

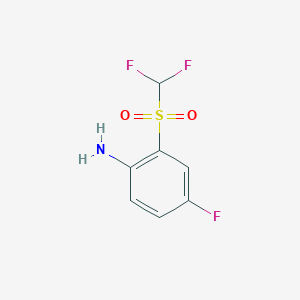

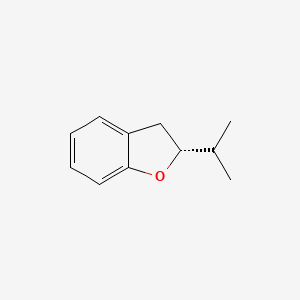
![tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate](/img/structure/B12868259.png)
